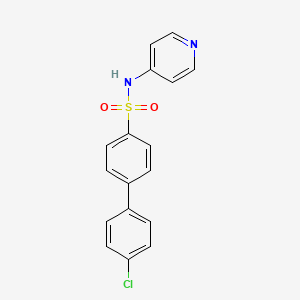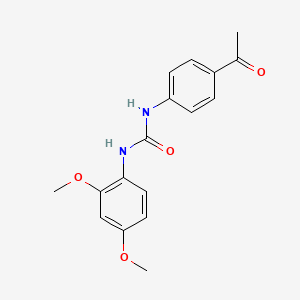![molecular formula C16H20N2OS B5802904 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, commonly referred to as DMXAA, is a small molecule drug that has been extensively studied for its potential anti-cancer properties. DMXAA was first discovered in the early 2000s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用机制
DMXAA exerts its anti-cancer effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the innate immune system, leading to the production of cytokines and other immune modulators that can help to eliminate cancer cells. DMXAA also appears to directly target tumor cells, inducing cell death through a variety of mechanisms.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the activation of immune cells, the induction of tumor cell death, and the inhibition of tumor growth. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
实验室实验的优点和局限性
DMXAA has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in preclinical studies. DMXAA has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of DMXAA in laboratory experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, there is limited clinical data available on the use of DMXAA in humans, which may limit its potential for clinical translation.
未来方向
Despite the limitations, there is still significant interest in the potential therapeutic applications of DMXAA. Future research directions may include:
1. Further studies to elucidate the mechanism of action of DMXAA, particularly with regards to its immune-modulating effects.
2. Preclinical studies to evaluate the efficacy of DMXAA in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Clinical trials to evaluate the safety and efficacy of DMXAA in humans, particularly in the treatment of solid tumors.
4. Development of novel analogs of DMXAA with improved pharmacokinetic and pharmacodynamic properties.
5. Studies to evaluate the potential use of DMXAA in combination with immunotherapy agents, such as checkpoint inhibitors.
Conclusion:
DMXAA is a small molecule drug that has shown significant promise as a potential anti-cancer agent. While there are limitations to its use in laboratory experiments and clinical translation, there is still significant interest in the potential therapeutic applications of DMXAA. Further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in humans.
合成方法
DMXAA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the use of organic solvents and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学研究应用
DMXAA has been extensively studied for its potential anti-cancer properties, particularly in the treatment of solid tumors. Numerous studies have shown that DMXAA can induce tumor cell death and inhibit tumor growth in a variety of preclinical models. DMXAA has also been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10(2)7-15(19)18-16-17-14(9-20-16)13-6-5-11(3)8-12(13)4/h5-6,8-10H,7H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYDOUCBKWMNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)



![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)